molecular formula C15H17ClF3N5O2S B10970342 2-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B10970342
M. Wt: 423.8 g/mol
InChI Key: QTUXJSMDOVLGCE-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a long name, so let’s break it down. The systematic name suggests that it contains a thiazole ring, a pyrazole ring, and an amide functional group.
  • The compound’s structure consists of the following components:
    • A thiazole ring (1,3-thiazole) with three nitrogen atoms and one sulfur atom.
    • A pyrazole ring (4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl).
    • An amide group (propanoyl) attached to the pyrazole ring.
  • The presence of halogens (chlorine and fluorine) and methyl groups adds to its complexity.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I can provide some general insights:
      • Thiazole derivatives are often synthesized via cyclization reactions involving thioamides and α-haloketones.
      • Pyrazole derivatives can be prepared through condensation reactions between hydrazines and carbonyl compounds.
      • Combining these two building blocks could lead to the desired compound.
    • Industrial production methods would likely involve scalable processes, but detailed information is scarce.
  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, I don’t have specific information on this compound’s mechanism of action. understanding its interactions with biological targets would be crucial.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C15H17ClF3N5O2S

    Molecular Weight

    423.8 g/mol

    IUPAC Name

    2-[2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C15H17ClF3N5O2S/c1-6-10(13(26)23(4)5)27-14(20-6)21-12(25)8(3)24-7(2)9(16)11(22-24)15(17,18)19/h8H,1-5H3,(H,20,21,25)

    InChI Key

    QTUXJSMDOVLGCE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C)C(=O)N(C)C

    Origin of Product

    United States

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